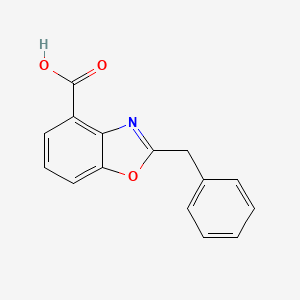

2-Benzylbenzoxazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C15H11NO3 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

2-benzyl-1,3-benzoxazole-4-carboxylic acid |

InChI |

InChI=1S/C15H11NO3/c17-15(18)11-7-4-8-12-14(11)16-13(19-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |

InChI Key |

AUKDBTWUAKLSIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(C=CC=C3O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

-

Substrate Preparation : Ethyl oxalamide derivatives of 2-amino-4-carboxybenzylbenzene are synthesized.

-

Cyclization : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate a 5-endo-trig cyclization, forming the benzoxazole ring.

-

Ester Hydrolysis : The ethyl ester at C-4 is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl.

Optimization Insights

-

Electronic Effects : Electron-donating groups at C-5 enhance cyclization efficiency (yields: 60–75%), while electron-withdrawing groups at C-6 reduce side products.

-

Computational Validation : Density functional theory (DFT) calculations confirm the preference for 5-membered ring formation over 6-membered alternatives (ΔG‡ = 8.2 kcal/mol).

Coupling Reagent-Mediated Synthesis

A recent advancement in benzoxazole synthesis employs (o-CF₃PhO)₃P as a coupling reagent (J. Org. Chem., 2024). This method could be modified for the target compound:

Procedure

-

Coupling Step : 4-Carboxy-2-aminophenol reacts with benzyl carboxylic acid derivatives using (o-CF₃PhO)₃P, forming an intermediate amide.

-

Cyclization : The amide undergoes intramolecular dehydration under mild conditions (40–80°C, 4–8 h) to yield the benzoxazole core.

Performance Metrics

-

Yield Range : 55–85% (dependent on substituent electronic effects).

-

Scalability : Demonstrated for gram-scale production with minimal yield drop.

Oxidation of Methyl Precursors

Analogous to the synthesis of benzothiazole-2-carboxylic acid (CN104860901B), oxidation of a methyl-substituted precursor offers an alternative route:

Steps

-

Synthesis of 2-Benzyl-4-methylbenzoxazole : Achieved via alkylation of 4-methylbenzoxazole with benzyl halides.

-

Oxidation : The methyl group at C-4 is oxidized to a carboxylic acid using:

Conditions and Outcomes

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 120°C | 78 |

| Reaction Time | 8 h | |

| Catalyst Loading | 10–200 ppm |

This method is noted for its green chemistry profile, avoiding corrosive acids and utilizing renewable oxidants.

Comparative Analysis of Methods

The table below evaluates key synthetic routes based on yield, scalability, and practicality:

Mechanistic Insights and Challenges

Cyclization Pathways

Common Challenges

-

Regioselectivity : Competing formation of 5- vs. 6-membered rings necessitates precise electronic tuning of substituents.

-

Functional Group Tolerance : Acid-sensitive groups (e.g., tert-butyl esters) require protective strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-benzylbenzoxazole-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A widely used method involves the condensation of benzyloxazole precursors with carboxylic acid derivatives under acidic or basic conditions. Key parameters include temperature control (e.g., 80–100°C), catalyst selection (e.g., p-toluenesulfonic acid for acid catalysis), and solvent choice (e.g., dimethylformamide or tetrahydrofuran). Side reactions, such as ring-opening of the oxazole moiety, can be mitigated by avoiding prolonged heating .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : - and -NMR identify aromatic protons (δ 7.2–8.1 ppm) and the carboxylic acid carbonyl (δ ~170 ppm).

- FT-IR : The carbonyl stretch (~1700 cm) and benzoxazole ring vibrations (~1600 cm) are diagnostic.

- X-ray crystallography : Resolves the spatial arrangement of the benzyl and carboxylic acid groups .

Q. What analytical challenges arise in distinguishing this compound from structurally similar derivatives?

- Methodological Answer : Co-elution in HPLC or overlapping NMR signals can complicate analysis. Strategies include:

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- 2D NMR techniques (e.g., COSY, HSQC) to resolve aromatic coupling patterns.

- UV-Vis spectroscopy to track benzoxazole-specific absorption bands (~270–300 nm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites. Molecular docking studies evaluate interactions with biological targets (e.g., enzyme active sites). PubChem-derived data and software like Gaussian or AutoDock are typically used .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often stem from precursor purity or reaction scalability. Systematic approaches include:

- Design of Experiments (DoE) to optimize variables (temperature, solvent ratio).

- In situ monitoring (e.g., reaction IR) to track intermediate formation.

- Scale-up protocols with controlled crystallization to enhance purity .

Q. How does the carboxylic acid group influence the compound’s bioactivity in drug discovery?

- Methodological Answer : The carboxylic acid moiety enhances water solubility and enables salt formation (e.g., sodium salts for improved bioavailability). It also facilitates hydrogen bonding with target proteins, as demonstrated in structure-activity relationship (SAR) studies for kinase inhibitors or antimicrobial agents .

Q. What are the limitations of using this compound in photophysical studies?

- Methodological Answer : The benzoxazole ring exhibits fluorescence quenching in polar solvents. Mitigation involves:

- Derivatization (e.g., esterification of the carboxylic acid to reduce polarity).

- Solvent screening (e.g., dichloromethane or toluene for stable emission).

- Time-resolved spectroscopy to study excited-state dynamics .

Q. How can regioselective functionalization of the benzoxazole ring be achieved?

- Methodological Answer : Electrophilic aromatic substitution (e.g., nitration) favors the 5-position due to electron-withdrawing effects from the carboxylic acid. Transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables C–H activation at the 4-position. Computational modeling guides site-selectivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.